(S)-2-amino-3-(3-ethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-3-(3-ethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and an ethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(3-ethoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-(3-ethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-2-amino-3-(3-ethoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-(3-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act on receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-3-(4-ethoxyphenyl)propanoic acid
- (S)-2-amino-3-(3-methoxyphenyl)propanoic acid
- (S)-2-amino-3-(3-ethoxybenzyl)propanoic acid
Uniqueness
(S)-2-amino-3-(3-ethoxyphenyl)propanoic acid is unique due to its specific ethoxy-substituted phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-ethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
SEYVYCRBBASCRX-JTQLQIEISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.